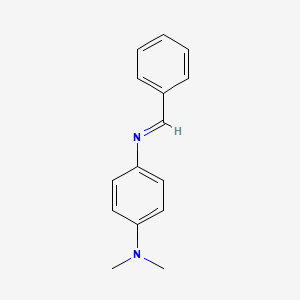

p-Dimethylaminobenzalaniline

Description

Properties

CAS No. |

889-38-3 |

|---|---|

Molecular Formula |

C15H16N2 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

4-(benzylideneamino)-N,N-dimethylaniline |

InChI |

InChI=1S/C15H16N2/c1-17(2)15-10-8-14(9-11-15)16-12-13-6-4-3-5-7-13/h3-12H,1-2H3 |

InChI Key |

JGOSMRRQKONTJF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1),N(1)-DIMETHYL-N(4)-[(E)-PHENYLMETHYLIDENE]-1,4-BENZENEDIAMINE typically involves the condensation of N,N-dimethyl-1,4-benzenediamine with benzaldehyde under acidic or basic conditions. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the final product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N(1),N(1)-DIMETHYL-N(4)-[(E)-PHENYLMETHYLIDENE]-1,4-BENZENEDIAMINE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the imine group back to the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce secondary amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

Analytical Applications

Spectrophotometric Methods

p-Dimethylaminobenzalaniline is extensively used in spectrophotometric analysis due to its ability to form stable condensation products. It has been utilized for the determination of various pharmaceuticals, including H2-receptor antagonists such as cimetidine and ranitidine hydrochloride. The reaction of DMAB with these compounds results in a measurable color change, allowing for quantitative analysis. For instance, the presence of sodium dodecyl sulfate significantly enhances the reaction rate and absorption characteristics in these analyses .

Environmental Monitoring

DMAB has also been employed in environmental chemistry for detecting pollutants. A portable analytical kit using DMAB can quantify primary amines in water samples, including hydrazine and aniline, demonstrating its utility in environmental monitoring and safety assessments .

Test Strips and Spot Tests

The compound is effective in spot tests for functional group identification. Validation procedures for chemical tests using DMAB have been developed, allowing for the detection of various substances in drug formulations .

Biochemical Applications

Detection of Indoles

Historically, this compound has been crucial in biochemical assays, particularly for detecting indoles produced by microorganisms. This application is vital for identifying members of the Enterobacteriaceae family through Kovac's reagent, which utilizes DMAB to indicate the presence of indole .

Pharmaceutical Research

In pharmaceutical research, DMAB has been investigated for its potential as a reagent in synthesizing biologically active compounds. Its reactivity with various substrates allows researchers to explore new therapeutic agents targeting different biological pathways .

Synthetic Applications

This compound serves as an important building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for synthesizing complex molecules. For example, it has been used in the preparation of azo compounds through coupling reactions with diazotized nitroimidazoles, yielding products comparable to traditional methods .

Data Table: Summary of Applications

Case Studies

-

Case Study 1: Spectrophotometric Analysis of H2-Receptor Antagonists

Researchers developed a method utilizing DMAB to analyze H2-receptor antagonists with high sensitivity and specificity. The method demonstrated a linear calibration range and low detection limits, making it suitable for routine pharmaceutical quality control. -

Case Study 2: Environmental Monitoring Using DMAB

A study focused on the use of DMAB in a portable analytical kit revealed its effectiveness in detecting amines in various water sources. The method provided rapid results and was instrumental in assessing water quality.

Mechanism of Action

The mechanism of action of N(1),N(1)-DIMETHYL-N(4)-[(E)-PHENYLMETHYLIDENE]-1,4-BENZENEDIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with p-Dimethylaminobenzalaniline, differing primarily in substituents and functional groups:

Key Differences in Properties and Reactivity

Functional Group Influence: The benzylidene group in this compound enhances its ability to form coordination complexes with metals, unlike p-Dimethylaminobenzaldehyde, which reacts with amines via Schiff base formation . Nitroso derivatives (e.g., N,N-Dimethyl-4-nitrosoaniline) exhibit redox activity and instability due to the –NO group, contrasting with the inert dimethylamino group in N,N-Dimethylaniline .

Molecular Weight and Solubility: this compound’s higher molecular weight (224.30 g/mol) compared to N,N-Dimethylaniline (121.18 g/mol) reduces its volatility but may decrease aqueous solubility .

Applications: p-Dimethylaminobenzaldehyde is critical in biochemistry for detecting tryptophan and indoles, while p-Aminodimethylaniline is essential in photography and dye manufacturing . p-Methoxybenzylidine p-phenylazoaniline’s azo group enables light absorption in visible spectra, making it useful in optical materials .

Q & A

Q. What are the optimal laboratory synthesis methods for p-Dimethylaminobenzalaniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation reactions between p-dimethylaminobenzaldehyde and aniline derivatives under controlled conditions. Key steps include:

- Using anhydrous solvents (e.g., ethanol or benzene) to minimize side reactions.

- Acid catalysis (e.g., HCl) to enhance reaction efficiency.

- Purification via recrystallization from a benzene-ligroin mixture to isolate high-purity crystals . Yields are sensitive to stoichiometry and temperature; maintaining a reaction temperature of 60–80°C optimizes product formation .

Q. How can researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

- UV-Vis Spectroscopy : The compound’s conjugated structure exhibits strong absorbance in the visible range (λmax ~400–450 nm), useful for quantifying concentration via Beer’s law .

- NMR : <sup>1</sup>H NMR signals for the dimethylamino group (δ ~3.0 ppm) and aromatic protons (δ ~6.8–7.5 ppm) confirm structural integrity .

- Mass Spectrometry : Molecular ion peaks ([M]<sup>+</sup>) and fragmentation patterns validate molecular weight and substituent positions .

Q. What are the critical storage and handling protocols for this compound?

Methodological Answer:

- Store in amber vials at 2–8°C to prevent photodegradation and oxidation.

- Use inert atmospheres (N2 or Ar) during reactions to avoid amine oxidation .

- Handle in fume hoods due to toxicity risks (respiratory and dermal exposure) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Discrepancies often arise from substituent effects or solvent interactions. Strategies include:

- Computational Modeling : Compare experimental NMR/UV data with density functional theory (DFT)-predicted spectra to identify electronic effects .

- Solvent Polarity Studies : Test solubility in varying solvents (e.g., DMSO vs. chloroform) to assess solvatochromic shifts .

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals in NMR .

Q. What strategies mitigate interference from amines and urea in colorimetric assays using p-Dimethylaminobenzaldehyde-based reagents?

Methodological Answer:

- Reagent Modification : Substitute p-dimethylaminobenzaldehyde with p-dimethylaminocinnamaldehyde to reduce cross-reactivity with primary amines .

- Sample Pretreatment : Use solid-phase extraction (SPE) with C18 columns to remove interfering urea or semicarbazides prior to analysis .

- Calibration Validation : Establish standard curves in the presence of potential interferents to quantify accuracy thresholds .

Q. How can reaction conditions be optimized to enhance regioselectivity in this compound derivatives?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to direct electrophilic substitution to the para position .

- Temperature Gradients : Lower temperatures (e.g., 0–10°C) favor kinetic control, reducing byproduct formation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving regioselectivity by 15–20% .

Q. What computational approaches predict the stability and reactivity of this compound in novel synthetic pathways?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model thermal stability under varying pH and temperature conditions .

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks .

- QSPR Models : Correlate substituent electronic parameters (σ, π) with reaction rates for predictive synthesis .

Data Contradiction & Validation

Q. How should researchers address discrepancies between theoretical and experimental yields in this compound synthesis?

Methodological Answer:

- Byproduct Analysis : Use HPLC-MS to identify unaccounted side products (e.g., Schiff base intermediates) .

- Kinetic Studies : Perform time-resolved reaction monitoring to detect equilibrium shifts or intermediate trapping .

- Error Propagation Analysis : Quantify uncertainties in stoichiometry, purity, and measurement tools to refine yield calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.